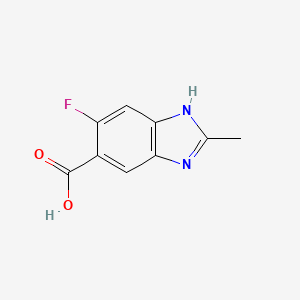

6-fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

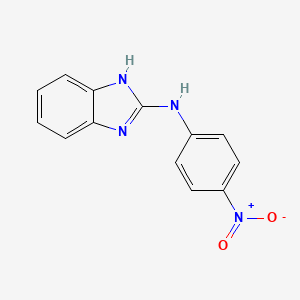

“6-fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid” is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring (five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Nandha et al. synthesized 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d] imidazole and evaluated it for anti-tubercular activity .Scientific Research Applications

Cancer Research and Treatment

- Aurora Kinase Inhibitor: Compounds related to 6-fluoro-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid have been studied for their potential in treating cancer by inhibiting Aurora A, a kinase involved in cell division (ロバート ヘンリー,ジェームズ, 2006).

- Antiproliferative Effects in Breast Cancer: Similar compounds have exhibited significant antiproliferative effects against breast cancer cell lines, suggesting potential utility in breast cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

Synthesis and Chemical Studies

- Synthesis of Derivatives: Research has been conducted on the synthesis of benzimidazole-5(6)-carboxylic acids and related compounds, including methods and intermediate steps, contributing to the development of new synthetic pathways for related compounds (Göker, Olgen, Ertan, Akgun, Oezbey, Kendi, & Topçu, 1995).

- Cytotoxic and Anti-Inflammatory Properties: Studies on benzoxazole-5-carboxylic acids, a related compound, indicate potential anti-inflammatory and cytotoxic properties, suggesting broader applications in medical research (Thakral, Kumar, Thakral, Singh, Nagesh, Verma, & Pandey, 2022).

Radiopharmaceutical Research

- Radiosynthesis for PET Imaging: 6-fluoro-3,4-dihydroxy-l-phenylalanine, a compound related to this compound, has been studied for its application in neurologic and oncologic PET imaging, showcasing the importance of these compounds in diagnostic imaging (Wagner, Ermert, & Coenen, 2009).

Antimicrobial and Antileukemic Applications

- Antileukemic Agents: Derivatives of benzimidazole-5-carboxylic acid have been evaluated as potential antileukemic agents, demonstrating the scope of these compounds in developing new cancer treatments (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).

- Antimicrobial Analogs: Research on fluorobenzamides containing thiazole and thiazolidine has shown promise as antimicrobial analogs, highlighting the potential of related compounds in addressing microbial resistance (Desai, Rajpara, & Joshi, 2013).

Future Directions

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which include 1,3-benzodiazole derivatives, have a broad range of biological activities . They can interact with various targets, including enzymes, receptors, and DNA structures .

Mode of Action

Imidazole derivatives are known to exhibit both acidic and basic properties due to the presence of two nitrogen atoms in the ring . This amphoteric nature makes the imidazole ring susceptible to both electrophilic and nucleophilic attacks , which could influence its interaction with its targets.

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents , which could influence their bioavailability and distribution in the body.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

The chemical properties of imidazole derivatives, including their solubility and amphoteric nature , could potentially be influenced by environmental factors such as pH and temperature.

properties

IUPAC Name |

6-fluoro-2-methyl-1H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-4-11-7-2-5(9(13)14)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQXKHCXNTVFLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C(=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide](/img/structure/B3015611.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B3015613.png)

methanone](/img/structure/B3015614.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B3015620.png)

![N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3015623.png)